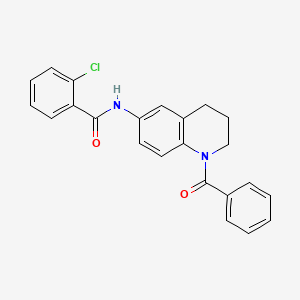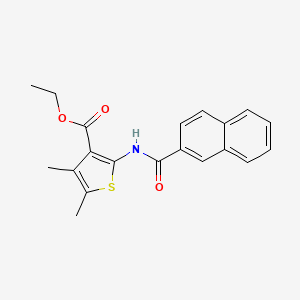![molecular formula C15H18N4O4S3 B6524093 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 392239-66-6](/img/structure/B6524093.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific substituents present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,3,4-thiadiazole derivative would depend on its exact molecular structure and the substituents present .Applications De Recherche Scientifique
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells, to study the effects of environmental toxins on cells, and to study the effects of various drugs on cells. It is also used to study the effects of inflammation and immune responses in cells.
Mécanisme D'action
The exact mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of proinflammatory molecules. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to reduce the production of proinflammatory molecules, such as prostaglandins and leukotrienes, in cells. It has also been shown to reduce the production of ROS in cells, which can cause damage to cells. In addition, this compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of proinflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide in lab experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it has a wide range of biochemical and physiological effects on cells, making it useful for a variety of research applications. However, there are some limitations to the use of this compound in lab experiments. It is not very soluble in water, and it can be difficult to accurately measure its effects on cells.
Orientations Futures
There are a number of potential future directions for the use of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide in scientific research. One potential direction is to further study its effects on cells in order to better understand its mechanism of action. Another potential direction is to explore the use of this compound in combination with other compounds in order to increase its efficacy. Additionally, this compound could be used to study the effects of various drugs on cells, as well as to study the effects of environmental toxins on cells. Finally, this compound could be used to study the effects of oxidative stress on cells, as well as the effects of inflammation and immune responses on cells.
Méthodes De Synthèse
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide can be synthesized by a two-step process. The first step involves the reaction of morpholine-4-sulfonyl chloride with ethylsulfanyl-1,3,4-thiadiazole-2-amine to form a sulfonamide derivative. The second step involves the reaction of the sulfonamide derivative with benzamide to form this compound.
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S3/c1-2-24-15-18-17-14(25-15)16-13(20)11-3-5-12(6-4-11)26(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBLNFGZLUCONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524024.png)
![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)




![N-[(3-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524066.png)
![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6524070.png)
![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)
![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524094.png)
![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)